N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide
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Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide, also known as BTAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
The synthesis of benzothiazepine derivatives, such as N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide, involves the reaction of o-aminothiophenol with precursor compounds. The structural characterization of these compounds is performed using techniques like IR, 1H-NMR, 13C-NMR, and HR-MS, highlighting their complex chemical structure and potential for further study in various applications (Nguyen, Bui, & Nguyen, 2018).
Antitumor and Anticancer Activity
A study on new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated potential antitumor activity. These compounds were screened against approximately 60 human tumor cell lines, showcasing their significance in developing anticancer therapies. Specific compounds exhibited considerable anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
The antimicrobial properties of novel sulphonamide derivatives, including those with benzothiazol-2-ylthio moieties, were explored. These compounds displayed significant activity against various microbial strains, suggesting their utility in developing new antimicrobial agents. Computational and experimental analyses supported the potential of these compounds as candidates for antimicrobial drug development (Fahim & Ismael, 2019).
Urease Inhibition and Biological Activities
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their biological activities, including antioxidant, antibacterial, and urease inhibition effects. These compounds exhibited moderate to significant activities, with particular emphasis on urease inhibition, indicating their potential in treating diseases associated with urease-producing pathogens (Gull et al., 2016).
Photophysical Properties
The study of the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals revealed unique hydrogen bonding interactions. These findings provide valuable insights into the molecular structures of these compounds and their potential applications in materials science and photophysical research (Balijapalli et al., 2017).
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-14-6-9-16(10-7-14)27-13-21(26)23-15-8-11-17(19(25)12-15)22-24-18-4-2-3-5-20(18)28-22/h2-12,25H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZJROXNCBYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide |
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